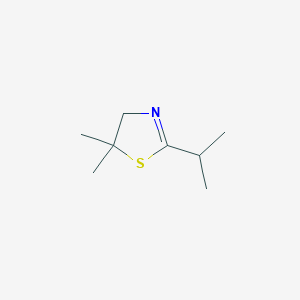

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole

Beschreibung

Eigenschaften

IUPAC Name |

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-6(2)7-9-5-8(3,4)10-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQSUSGDCHSDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NCC(S1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of α-Bromoacyl Intermediate

The α-bromoacyl intermediate can be prepared via bromination of 3,3-dimethyl-2-oxopropane (dimethyl ketone analog) using bromine in acetic acid. This yields 2-bromo-3,3-dimethylpropanoyl bromide, which reacts with aromatic amines to form substituted bromoacetophenones. For instance, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (2 ) was synthesized via bromination of a precursor ketone. Adapting this, 3,3-dimethyl-2-bromoacetylpropanoyl bromide could serve as the key intermediate.

Thioamide Preparation

The isopropyl-substituted thioamide is synthesized by treating isopropylamine with carbon disulfide under basic conditions, followed by alkylation. For example, benzenecarbothioamide and thioureido acid were used in cyclocondensation reactions to form 2,5-disubstituted thiazoles.

Cyclocondensation Reaction

Reacting the α-bromoacyl derivative with the thioamide in acetic acid at 60°C facilitates cyclization. In a representative procedure, compound 2 reacted with thiocarbamide to form thiazole derivatives (3a–c ) in moderate yields. For the target compound, this step would involve:

Key Parameters

-

Solvent: Acetic acid or dimethylformamide

-

Temperature: 60–100°C

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency, particularly for thiazolo[5,4-d]thiazoles. While developed for bis-heterocyclic systems, this method can be adapted for monosubstituted thiazoles by modifying reagent stoichiometry.

Reaction Design

Dithiooxamide reacts with aldehydes under microwave conditions to form dihydrothiazolo-thiazoles, which are oxidized to aromatic derivatives. For this compound, the aldehyde component must introduce both the isopropyl and dimethyl groups.

Aldehyde Synthesis

4-Isopropyl-2,2-dimethylpentanal is proposed as a custom aldehyde. This can be synthesized via Grignard addition of isopropylmagnesium bromide to 2,2-dimethylpentanedial.

Microwave Cyclocondensation

The aldehyde reacts with dithiooxamide in dimethylformamide (DMF) under microwave irradiation (150°C, 30 min), followed by oxidation with selenium dioxide to aromatize the dihydrothiazole intermediate:

Optimization Insights

Sulfur Monochloride-Mediated Cyclization

Sulfur monochloride (S₂Cl₂) facilitates cyclization of aminoquinones to thiazole derivatives, as demonstrated in naphthoquinone-thiazole syntheses. This method can be repurposed by using a dimethyl-isopropyl-substituted aminoquinone precursor.

Precursor Synthesis

2-Amino-3,3-dimethyl-5-isopropyl-1,4-naphthoquinone is designed as the starting material. Synthesis involves Friedel–Crafts acylation of naphthoquinone with isopropyl chloride, followed by nitration and reduction to the amine.

Cyclization Protocol

Treating the aminoquinone with S₂Cl₂ and Hünig’s base in chlorobenzene induces cyclization:

Reaction Conditions

-

Temperature: −30°C to reflux

-

Catalyst: N-Ethyldiisopropylamine (DIPEA)

Comparative Analysis of Synthetic Methods

Mechanistic Considerations

Cyclocondensation Pathway

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-bromo carbonyl carbon, followed by dehydrohalogenation to form the thiazole ring. Steric hindrance from the geminal dimethyl group may slow nucleophilic attack, necessitating elevated temperatures.

Analyse Chemischer Reaktionen

2.2. Cyclization of Thiosemicarbazones

Thiosemicarbazones, prepared from ketones (e.g., acetophenone) and thiosemicarbazide, undergo cyclization with phenacyl bromide to form thiazole derivatives. For 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole:

- Thiosemicarbazone formation : Condensation of 4-hydroxyacetophenone with thiosemicarbazide under acidic conditions .

- Cyclization : Reaction with phenacyl bromide in sodium acetate, followed by reflux .

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiosemicarbazide | Acid catalyst | 85% |

| 2 | Phenacyl bromide | Sodium acetate, reflux | 78% |

2.3. Intramolecular Cyclization

For substituted thiazoles, intramolecular cyclization using dehydrating agents (e.g., polyphosphoric acid) is effective. This method allows formation of fused ring systems .

3.1. Nucleophilic Substitution

The thiazole ring’s sulfur atom facilitates nucleophilic substitution at the 2-position. For example:

- Reaction with chloroacetaldehyde : Forms 2-aminothiazole derivatives under reflux conditions .

- Reaction with isocyanates : Produces carboxamides and carbothioamides .

Reactivity Data :

| Reaction Type | Reactant | Product | Yield |

|---|---|---|---|

| Nucleophilic substitution | Chloroacetaldehyde | 2-Aminothiazole | 80% |

| Condensation | Isocyanate | Carbothioamide | 65% |

3.2. Electrophilic Aromatic Substitution

The aromatic ring of the thiazole undergoes electrophilic substitution at the 4- and 5-positions. For example:

- Acylation : Reaction with acid chlorides (e.g., acetyl chloride) forms N-acylated derivatives .

- Alkylation : Reaction with alkyl halides under basic conditions .

Electrophilic Substitution Example :

- Reagent : Acetyl chloride.

- Conditions : Triethylamine, dioxane.

- Product : N-Acetyl-5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole.

4.1. Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit antimicrobial properties. For example:

4.2. Anticancer Activity

In vitro studies demonstrate cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. For instance:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Medicinal Chemistry

5,5-Dimethyl-2-propan-2-yl-4H-1,3-thiazole exhibits notable biological activities, including:

- Antimicrobial Activity: It has demonstrated effectiveness against multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa, making it a candidate for treating complex infections when conventional treatments fail .

- Anticancer Potential: Recent studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) with minimal cytotoxicity to normal cells. This suggests its potential as a therapeutic agent in oncology .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Dyes and Pigments: Its chemical structure allows it to be a precursor in synthesizing various dyes used in textiles and plastics.

- Biocides: The compound's antimicrobial properties make it suitable for developing biocides that prevent microbial growth in various applications .

Chemical Synthesis

As a building block in organic synthesis, this compound is employed to create more complex thiazole derivatives. Its ability to undergo oxidation and reduction reactions enables the formation of sulfoxides and thiazolidines, respectively.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) that were significantly lower than those of established antibiotics like ciprofloxacin. This finding underscores its potential as an alternative treatment option for resistant infections .

Case Study 2: Anticancer Activity

Research involving the synthesis of novel thiazole derivatives demonstrated their antiproliferative effects on breast cancer cells. Among these derivatives, one showed IC50 values comparable to standard chemotherapeutic agents but with reduced toxicity towards non-cancerous cells. This highlights the therapeutic promise of thiazole compounds in cancer treatment .

Wirkmechanismus

The mechanism of action of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring’s aromaticity and electron density allow it to participate in binding interactions with enzymes and receptors, leading to its biological effects. The specific pathways and targets depend on the particular application and the derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole and other thiazole derivatives:

| Compound Name | Substituents | Key Structural Features | Biological/Chemical Implications |

|---|---|---|---|

| This compound | 2-isopropyl, 5,5-dimethyl | High steric hindrance, hydrophobic | Enhanced stability, potential for unique binding interactions |

| 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-phenylethanone | 2-sulfanyl, phenyl group | Sulfur linkage, aromatic substituent | Altered reactivity (e.g., nucleophilic substitutions) |

| 4-Methylthiazole Derivative | 4-methyl | Simple substituent, low steric hindrance | Basic antimicrobial activity |

| 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole | 4-bromo-2-methylpropyl, 2-methyl | Bromine substituent, branched alkyl | Increased electrophilicity, potential for cross-coupling reactions |

| 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole | 4-methylsulfonylphenyl, 2-phenyl | Electron-withdrawing group, aromatic | Enhanced solubility, potential enzyme inhibition |

| Methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | 5-isopropyl, ester, benzothiazole | Complex substituents, hybrid structure | Multifunctional pharmacophore for drug design |

Steric and Electronic Effects

- Steric Hindrance : The 5,5-dimethyl groups in the target compound create significant steric hindrance, reducing accessibility to reactive sites compared to simpler derivatives like 4-methylthiazole. This contrasts with 4-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole, where a bulky bromoalkyl group similarly restricts reactivity but introduces electrophilic character .

- This differs from sulfonyl- or nitro-substituted thiazoles (e.g., 4-(4-methylsulfonylphenyl)-2-phenyl-1,3-thiazole), where polar groups increase solubility but reduce lipid bilayer penetration .

Chemical Reactivity

- Substitution Reactions : The isopropyl group’s electron-donating nature may stabilize the thiazole ring against electrophilic attacks, whereas bromine or nitro substituents in analogs (e.g., 4-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole) facilitate nucleophilic substitutions or reductions .

- Oxidation Stability : The dimethyl groups at the 5-position likely enhance oxidative stability compared to thiosemicarbazone derivatives, which contain labile sulfur-nitrogen bonds .

Biologische Aktivität

Overview

5,5-Dimethyl-2-propan-2-yl-4H-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring, which consists of carbon, sulfur, and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections will explore the biological activity of this compound based on various studies and research findings.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H15NS |

| CAS Number | 102199-23-5 |

| Structure | Thiazole Structure |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazole ring's electron density allows it to participate in binding interactions with enzymes and receptors, influencing several biochemical pathways. This mechanism underlies its antimicrobial and potential anticancer effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens:

-

Bacterial Activity :

- It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with some derivatives exhibiting activity against drug-resistant strains .

- A study reported that thiazole derivatives had inhibition zones (IZ) of up to 20 mm against E. coli and Bacillus subtilis .

- Fungal Activity :

Study 1: Antimicrobial Evaluation

A study published in 2023 evaluated a series of thiazole derivatives for their antimicrobial activity. Compounds derived from this compound showed promising results against both bacterial and fungal pathogens. Notably, some derivatives demonstrated broad-spectrum activity against resistant strains .

Study 2: Anticancer Potential

Another research effort investigated the anticancer properties of thiazole derivatives. Compounds synthesized from this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM for certain analogues . The presence of specific substituents on the thiazole ring was linked to enhanced activity.

Comparative Analysis

The biological activity of this compound can be compared to other thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5,5-Dimethyl-2-propan-2-yl-4H-thiazole | Effective against S. aureus, C. albicans | Significant cytotoxicity |

| Thiazole Derivative A | Moderate activity | Low cytotoxicity |

| Thiazole Derivative B | High activity | Moderate cytotoxicity |

Q & A

Q. How can the synthesis of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves varying reaction conditions such as solvent polarity, temperature, and catalyst choice. For example, refluxing in ethanol or toluene with sodium hydride as a base (commonly used in heterocyclic synthesis) can enhance reaction efficiency . Purification techniques like recrystallization (e.g., using DMF–EtOH mixtures) and column chromatography are critical for achieving >95% purity. Elemental analysis and spectroscopic methods (NMR, IR) should validate intermediate and final product structures .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key for identifying proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbon backbone .

- IR Spectroscopy : Confirms functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Cross-referencing with computational data (e.g., PubChem-derived SMILES) ensures structural accuracy .

Q. How can researchers determine the physicochemical properties of this compound, such as solubility and thermal stability?

- Methodological Answer :

- Solubility : Test in solvents of varying polarity (water, ethanol, DMSO) via gravimetric analysis .

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under controlled atmospheres .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Use databases like PDB to identify relevant enzymes (e.g., 14-α-demethylase lanosterol, PDB 3LD6 for antifungal studies) .

- Software Tools : Employ AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare binding energies and poses with known inhibitors. In vitro assays (e.g., MIC tests for antifungal activity) should follow to confirm predictions .

Q. What strategies resolve contradictions in synthetic yield data under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature, catalyst ratio) .

- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield .

- Mechanistic Studies : Probe reaction intermediates via LC-MS or in situ IR to uncover side reactions .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogens, aryl groups) at the thiazole or isopropyl positions .

- Biological Screening : Test derivatives against target assays (e.g., antimicrobial, anticancer).

- Data Modeling : Use QSAR software (e.g., MOE) to correlate structural features (logP, steric effects) with activity .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics .

- X-ray Crystallography : Resolve co-crystal structures of the compound bound to its target .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.